Tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a pyrrolidine ring. Its stereochemistry is defined by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary. The process includes:
Enantioselective Oxidation: Di-tert-butyl disulfide is oxidized to the thiosulfinate, followed by disulfide bond cleavage using lithium amide.
Condensation: The resulting intermediate is condensed with ketones or aldehydes to form N-tert-butanesulfinyl aldimines or ketimines.
Nucleophilic Addition: Nucleophiles such as Grignard reagents, organozinc compounds, or organolithium compounds are added diastereoselectively to the imine group.
Deprotection: The tert-butanesulfinyl group is removed using hydrochloric acid, yielding the desired chiral amine or ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Biology: The compound’s unique structure makes it valuable in studying enzyme-substrate interactions and protein folding.
Industry: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic or chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used as a chiral auxiliary in asymmetric synthesis.
tert-Butylamine: A simpler amine with applications in organic synthesis.
N-tert-Butylpyrrolidine: A related compound with a pyrrolidine ring and tert-butyl group.
Uniqueness
(S)-tert-Butyl 3-((S)-2-amino-N-ethyl-3-methylbutanamido)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in selective reactions and interactions that similar compounds may not exhibit.
Properties
IUPAC Name |
tert-butyl 3-[(2-amino-3-methylbutanoyl)-ethylamino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-7-19(14(20)13(17)11(2)3)12-8-9-18(10-12)15(21)22-16(4,5)6/h11-13H,7-10,17H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKZLCOLIOWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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